molecular formula C13H11FN2O2 B11669286 N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B11669286
M. Wt: 246.24 g/mol
InChI Key: XEAYHWBKOVYHNN-OQLLNIDSSA-N
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Description

N'-[(1E)-1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a furan-2-carbohydrazide backbone substituted with a (4-fluorophenyl)ethylidene group. Hydrazide-hydrazones are widely studied for their biological activities, including antimicrobial, antifungal, and anticancer properties, owing to their ability to form hydrogen bonds and participate in π-π interactions . This compound’s structure combines electron-withdrawing fluorine and aromatic systems, which may enhance its pharmacokinetic profile and target binding efficiency.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H11FN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

XEAYHWBKOVYHNN-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Condensation with 4-Fluoroacetophenone

Protocol from:

  • Reactants: 3-(Furan-2-yl)acrylohydrazide (1 eq, 30.00 mg) and 4-fluoroacetophenone (1.1 eq, 26 μL).

  • Conditions: Stirred in dichloromethane/methanol (95:5) at room temperature for 3 hours.

  • Workup: Concentrated under reduced pressure and purified via silica gel chromatography.

  • Yield: 41% (21.70 mg), melting point 178–180°C.

Adapted Protocol for Target Compound:

  • Combine furan-2-carbohydrazide (1 mmol) and 4-fluoroacetophenone (1.1 mmol) in absolute ethanol (10 mL).

  • Add glacial acetic acid (0.5 mL) and reflux for 6 hours.

  • Cool the mixture to precipitate the product.

  • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF (1:1).

  • Yield: ~75% based on analogous reactions.

Mechanistic Insights and Stereochemical Control

The reaction’s E-configuration is governed by kinetic control, where the less sterically hindered transition state predominates. IR and NMR data confirm the hydrazone structure:

  • IR (KBr): 3414 cm⁻¹ (N–H), 1636 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 2.38 (s, 3H, CH₃), 7.63–7.95 (m, 4H, Ar–H), 10.18 (s, 1H, =N–NH–).

  • ¹³C NMR: 165.68 ppm (C=O), 152.00 ppm (C=N).

Comparative Analysis of Synthetic Methods

ParameterMethod A ()Method B ()Method C ()
Solvent EthanolDCM/MeOHMethanol
Catalyst Acetic acidNoneAcetic acid
Temperature Reflux (78°C)Room temperatureReflux (65°C)
Time 6 hours3 hours6 hours
Yield 75%41%70%
Purification RecrystallizationChromatographyFiltration

Key Observations:

  • Method A (reflux with acetic acid) offers higher yields due to enhanced reaction kinetics.

  • Method B avoids catalysts but requires chromatography, increasing complexity.

  • Method C balances yield and simplicity, ideal for scale-up.

Scalability and Industrial Feasibility

For industrial production, Method A is preferred due to:

  • Cost-effectiveness: Ethanol and acetic acid are low-cost reagents.

  • Minimal purification: Recrystallization avoids expensive chromatography.

  • High reproducibility: Consistent yields (>70%) across batches.

Challenges and Mitigation Strategies

  • Low Solubility: Furan-2-carbohydrazide exhibits limited solubility in ethanol. Solution: Use DMF as a co-solvent.

  • Byproduct Formation: Over-refluxing may degrade the product. Solution: Monitor reaction progress via TLC.

  • Stereochemical Purity: Ensure exclusive E-isomer formation by optimizing reaction time and temperature .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide serves as an intermediate for synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for further chemical transformations. For instance:

  • Oxidation can yield corresponding oxides using agents like potassium permanganate.
  • Reduction may produce amines through reducing agents such as sodium borohydride.
  • Substitution reactions can modify the fluorophenyl group with nucleophiles like sodium methoxide.

Biology

The compound is being investigated for its potential antimicrobial and anticancer properties . Recent studies suggest that fluorinated compounds often exhibit enhanced biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence molecular interactions within biological systems .

For example, research has shown that similar fluorinated imines and hydrazones demonstrate significant antibacterial activity against various strains of bacteria, indicating that this compound may possess comparable properties .

Medicine

Ongoing research aims to explore this compound as a therapeutic agent . Its mechanism of action likely involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors that play critical roles in disease pathways. Detailed studies are necessary to elucidate these interactions further.

Industrial Applications

In industrial settings, this compound could be utilized in the development of new materials and chemical processes. Its unique structural features may allow it to serve as a building block for more complex molecules used in pharmaceuticals or agrochemicals. The optimization of synthesis methods for scalability is crucial for industrial applications, focusing on maximizing yield and purity while minimizing costs.

Case Study 1: Antibacterial Activity

A study conducted on fluorinated imines showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy against resistant strains .

Case Study 2: Anticancer Research

Research exploring the anticancer potential of hydrazone derivatives demonstrated promising results where certain compounds showed cytotoxic effects on cancer cell lines. These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic applications .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core carbohydrazide structure with several analogs, differing primarily in substituents and aromatic systems. Key structural analogs include:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-fluorophenyl, furan C₁₃H₁₂FN₃O₂* ~273 -
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide 4-fluorophenyl, pyridine C₁₄H₁₂FN₃O 257.27
2-(Dihydrobenzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (188) 4-fluorophenyl, dihydrobenzofuran C₁₈H₁₇FN₂O₂ 324.34
(E)-N'-(1-(4-Fluorophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide (5d) 4-fluorophenyl, 2-hydroxy-5-iodophenyl C₁₅H₁₁FIN₃O₂ 411.02
N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-2-methyl-3-furohydrazide 2-chloro-6-fluorophenyl, methyl-furan C₁₃H₁₁ClFN₃O₂ 311.70

*Inferred formula based on structural analysis.

Key Observations :

  • Aromatic Systems : Pyridine () and benzofuran () substituents introduce nitrogen or oxygen heteroatoms, altering electronic properties compared to the furan in the target compound.
  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl, -I) enhance electrophilicity and may improve binding to biological targets.

Physicochemical Properties

Hydrazide-hydrazones generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to their hydrogen-bonding capacity. Fluorine substituents reduce logP values, enhancing hydrophilicity. For example:

  • Compound 188 (): LogP ~2.8 (predicted), due to dihydrobenzofuran’s lipophilic nature.
  • Compound 5d (): LogP ~3.2 (predicted), influenced by the hydrophobic iodo substituent.

The target compound’s fluorine and furan groups likely result in a logP of ~2.5, balancing solubility and membrane permeability.

Key Insights :

  • Glacial acetic acid is a common catalyst, achieving high yields (82–86%) for fluorinated analogs .
  • Steric hindrance (e.g., iodine in 5d) reduces yields .

Activity Trends :

  • Electron-withdrawing groups: Enhance antimicrobial potency (e.g., 188 vs. non-fluorinated analogs) .
  • Planarity : Compounds with coplanar aryl rings (e.g., dihedral angle 14.7° in ) may improve DNA intercalation or enzyme inhibition.

Crystallographic and Conformational Analysis

’s structurally similar N'‐[(E)‐furan‐2‐ylmethylidene]furan‐2‐carbohydrazide exhibits:

  • Bond Lengths : C=N (1.276 Å, double bond), N-N (1.346 Å, partial double bond character).
  • Dihedral Angle : 14.7° between furan and hydrazone planes, suggesting moderate conjugation .

The target compound’s 4-fluorophenyl group may increase steric hindrance, slightly altering planarity and binding modes compared to non-fluorinated analogs.

Biological Activity

N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN2O2 . The compound consists of a furan ring, a fluorinated phenyl group, and a carbohydrazide moiety. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-fluoroacetophenone and furan-2-carbohydrazide, often facilitated by an acid catalyst under reflux conditions. Following the reaction, the product can be isolated through filtration and recrystallization.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its antibacterial and antifungal activities have been evaluated against various pathogens:

  • Antibacterial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties .
  • Antifungal Activity : In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It exhibited effectiveness against fungal strains such as Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets within microbial cells, potentially inhibiting essential metabolic pathways or disrupting cell membrane integrity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazideC13H11FN2OSContains a thiophene ring, affecting reactivity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-furohydrazideC13H11FN3O3Features additional nitrogen atoms
N'-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazideC17H18FN3OIncorporates an adamantane structure for enhanced stability

This table highlights how variations in chemical structure can influence biological activity, suggesting that modifications to the furan or phenyl groups could yield compounds with improved efficacy or selectivity.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing context for the potential applications of this compound:

  • A study on fluorinated imines reported that similar compounds exhibited potent antibacterial activity against strains like S. aureus and E. coli, reinforcing the hypothesis that fluorination enhances antimicrobial properties .
  • Another research effort evaluated various hydrazone derivatives and their interactions with bacterial membranes, suggesting that structural features significantly impact their effectiveness as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide, and how are reaction conditions optimized?

The compound is synthesized via a condensation reaction between 4-fluorophenylacetone derivatives and furan-2-carbohydrazide. Key steps include:

  • Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve both reactants (hydrazide and carbonyl components) .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) promote imine (C=N) bond formation by protonating the carbonyl oxygen, enhancing electrophilicity .
  • Temperature control : Reflux at 70–80°C ensures completion within 2–4 hours, monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
  • Purification : Recrystallization from ethanol yields high-purity crystals (85–90% yield) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the hydrazone linkage (δ 8.3–8.5 ppm for NH proton, δ 150–160 ppm for C=N) and furan ring protons (δ 6.3–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 287.08 (calculated for C₁₃H₁₂FN₃O₂) .
  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .

Q. What structural features influence the compound’s reactivity and stability?

  • The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the hydrazone linkage against hydrolysis .
  • The furan ring introduces π-conjugation, affecting redox properties and intermolecular interactions .
  • Crystallographic data : X-ray diffraction reveals a planar hydrazone moiety with dihedral angles <10° between furan and fluorophenyl rings, favoring π-π stacking .

Advanced Research Questions

Q. How can crystallography data resolve discrepancies in reported molecular geometries?

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder (e.g., fluorophenyl ring torsional angles) and validate bond lengths (C=N: 1.28–1.30 Å) against theoretical values .
  • Hydrogen bonding networks : Identify intermolecular N–H···O interactions (2.8–3.0 Å) that stabilize crystal packing, explaining variations in melting points across studies .

Q. What experimental strategies are recommended for analyzing bioactivity against bacterial targets?

  • MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using serial dilution (1–256 µg/mL). The fluorophenyl group enhances membrane permeability, reducing MIC values by 50% compared to non-fluorinated analogs .
  • Mechanistic studies : Fluorescence quenching assays reveal binding to bacterial DNA gyrase (Kd ≈ 2.5 µM), correlating with computational docking scores (AutoDock Vina) .

Q. How can conflicting data on antioxidant activity be addressed methodologically?

  • DPPH assay standardization : Control solvent polarity (e.g., DMSO vs. ethanol) and pH (7.4 vs. 5.5), as protonation of the hydrazone NH affects radical scavenging .
  • Comparative studies : Include reference antioxidants (e.g., ascorbic acid) and assess time-dependent activity (0–60 min). The compound’s moderate activity (30–35% scavenging at 100 µM) may stem from limited π-donor capacity in the furan ring .

Q. What computational methods predict the compound’s interaction with biological targets?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating charge-transfer potential .
  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) over 100 ns to assess metabolic stability, guided by RMSD (<2 Å) and binding free energy (MM-PBSA) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported synthetic yields?

  • Parameter optimization : Screen solvents (e.g., DMF vs. ethanol) and stoichiometry (1:1 to 1:1.2 molar ratios) to identify yield-limiting factors .
  • Scale-up challenges : Pilot studies show >5 g scale reactions require slower cooling rates (0.5°C/min) to avoid amorphous precipitates .

Q. What validation steps ensure consistency in crystallographic data?

  • Twinned data handling : Use SHELXD for structure solution and PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .
  • Disorder modeling : Refine occupancies of fluorophenyl ring atoms with PART instructions in SHELXL, ensuring R1 < 0.05 .

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